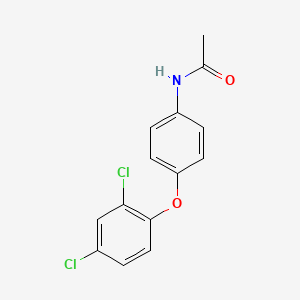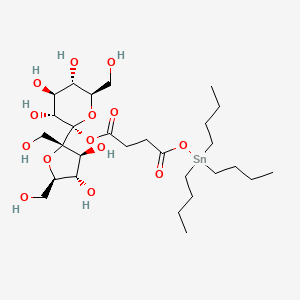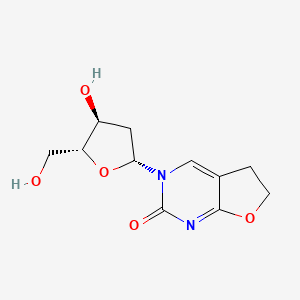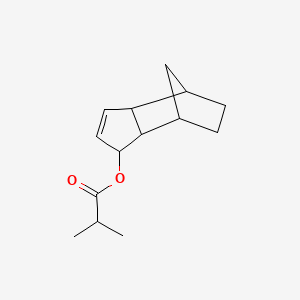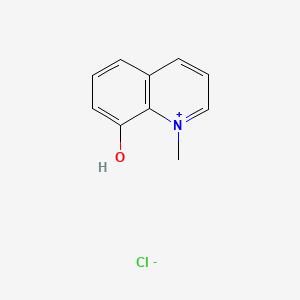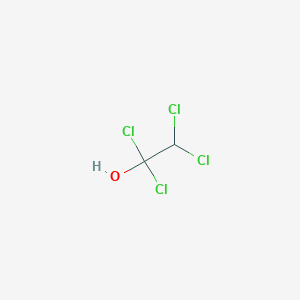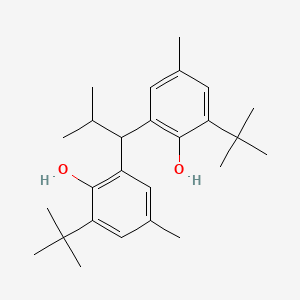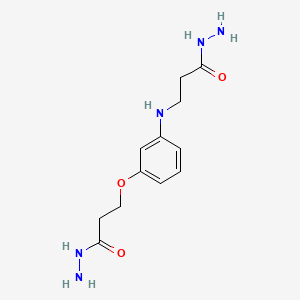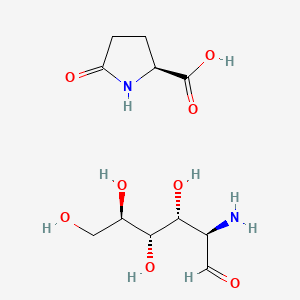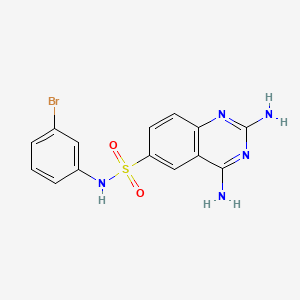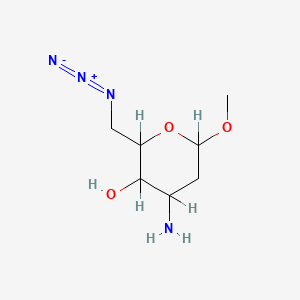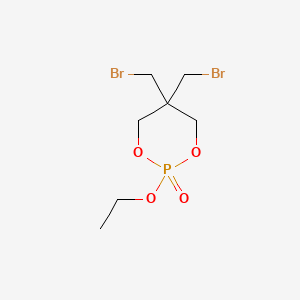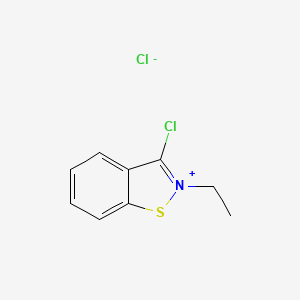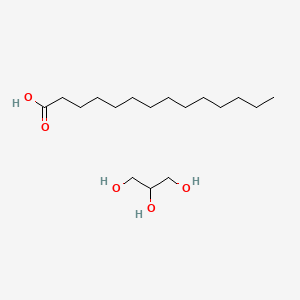
Tetradecanoic acid, ester with 1,2,3-propanetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecanoic acid, ester with 1,2,3-propanetriol, also known as glyceryl myristate, is a compound formed by the esterification of tetradecanoic acid (myristic acid) with glycerol. This compound is a type of monoglyceride, which is commonly found in various natural fats and oils. It is used in a variety of applications, including cosmetics, pharmaceuticals, and food products due to its emulsifying and stabilizing properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, ester with 1,2,3-propanetriol typically involves the esterification reaction between tetradecanoic acid and glycerol. This reaction can be catalyzed by acids or bases and is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Tetradecanoic acid+Glycerol→Tetradecanoic acid, ester with 1,2,3-propanetriol+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high temperatures and pressures to accelerate the reaction. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate. The reaction mixture is typically heated to around 150-200°C and maintained under these conditions until the desired conversion is achieved .
化学反应分析
Types of Reactions
Tetradecanoic acid, ester with 1,2,3-propanetriol can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield tetradecanoic acid and glycerol.
Oxidation: The compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are often used.
Major Products Formed
Hydrolysis: Tetradecanoic acid and glycerol.
Oxidation: Various carboxylic acids and aldehydes.
Transesterification: Different esters depending on the alcohol used in the reaction.
科学研究应用
Tetradecanoic acid, ester with 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an emulsifier in various chemical formulations.
Biology: Employed in the study of lipid metabolism and as a component in cell culture media.
Medicine: Utilized in the formulation of drug delivery systems and as an excipient in pharmaceutical preparations.
Industry: Applied in the production of cosmetics, food additives, and biodegradable plastics.
作用机制
The mechanism of action of tetradecanoic acid, ester with 1,2,3-propanetriol involves its interaction with lipid membranes and enzymes. As a monoglyceride, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various metabolic pathways .
相似化合物的比较
Similar Compounds
Trimyristin: A triglyceride formed by the esterification of three molecules of myristic acid with glycerol.
Glyceryl monostearate: An ester of stearic acid and glycerol, commonly used as an emulsifier.
Glyceryl monolaurate: An ester of lauric acid and glycerol, known for its antimicrobial properties.
Uniqueness
Tetradecanoic acid, ester with 1,2,3-propanetriol is unique due to its specific fatty acid composition and its ability to act as both an emulsifier and a stabilizer. Its intermediate chain length provides a balance between hydrophilic and lipophilic properties, making it versatile for various applications .
属性
CAS 编号 |
11140-02-6 |
|---|---|
分子式 |
C17H36O5 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
propane-1,2,3-triol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;4-1-3(6)2-5/h2-13H2,1H3,(H,15,16);3-6H,1-2H2 |
InChI 键 |
DGPCSURYVBYWAT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)O.C(C(CO)O)O |
相关CAS编号 |
110445-19-7 909710-44-7 74504-63-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


